molecular formula C18H15ClN2O3 B328251 (5E)-3-benzyl-5-(3-chloro-4-methoxybenzylidene)imidazolidine-2,4-dione

(5E)-3-benzyl-5-(3-chloro-4-methoxybenzylidene)imidazolidine-2,4-dione

Cat. No.: B328251
M. Wt: 342.8 g/mol
InChI Key: CIZXPDZFZQRXPJ-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-benzyl-5-(3-chloro-4-methoxybenzylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidinediones This compound is characterized by the presence of a benzyl group, a chloro-methoxy substituted benzylidene group, and an imidazolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-benzyl-5-(3-chloro-4-methoxybenzylidene)imidazolidine-2,4-dione typically involves the condensation of 3-chloro-4-methoxybenzaldehyde with 3-benzyl-2,4-imidazolidinedione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-benzyl-5-(3-chloro-4-methoxybenzylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidinediones with various functional groups.

Scientific Research Applications

(5E)-3-benzyl-5-(3-chloro-4-methoxybenzylidene)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-benzyl-5-(3-chloro-4-methoxybenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-(3-chloro-4-methoxybenzylidene)-4-isopropylfuran-2(5H)-one
  • 3-Benzyl-5-(3-chloro-4-methoxybenzylidene)-2,4-thiazolidinedione

Uniqueness

(5E)-3-benzyl-5-(3-chloro-4-methoxybenzylidene)imidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of the imidazolidinedione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

(5E)-3-benzyl-5-[(3-chloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C18H15ClN2O3/c1-24-16-8-7-13(9-14(16)19)10-15-17(22)21(18(23)20-15)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,20,23)/b15-10+

InChI Key

CIZXPDZFZQRXPJ-XNTDXEJSSA-N

SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3)Cl

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3)Cl

Origin of Product

United States

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